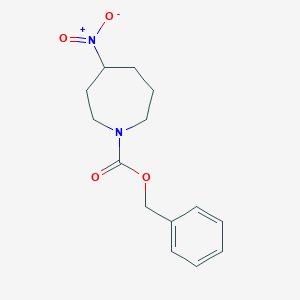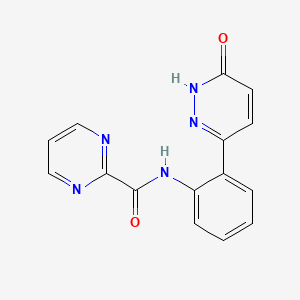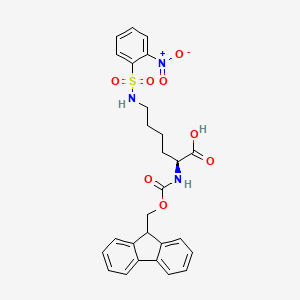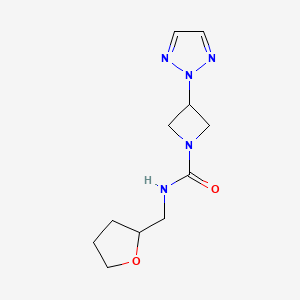![molecular formula C12H24N4OS B2494744 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide CAS No. 871673-31-3](/img/structure/B2494744.png)
2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, characterization by spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, and confirmation by single crystal X-ray diffraction analysis (Kulkarni et al., 2016). These methods ensure the accurate synthesis and identification of the target compound and its derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction studies, revealing detailed information about bond lengths, angles, and molecular conformation. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was analyzed, showcasing typical bond lengths and angles for piperazine-carboxylate structures (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including their synthesis through condensation and their interactions in biological evaluations. These compounds exhibit a range of activities, such as moderate antibacterial and antifungal properties (Sanjeevarayappa et al., 2015), showcasing their chemical reactivity and potential utility in various applications.
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. The detailed analysis of crystal packing and intermolecular interactions through Hirshfeld surface analysis and fingerprint plots provides insights into the compound's stability and reactivity (Kulkarni et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Researchers have synthesized novel compounds with structures closely related to the specified chemical, focusing on their antitumor activities. For instance, a study by Wu et al. (2017) presented the design and synthesis of a series of compounds evaluated for their antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. These compounds, characterized by similar structural frameworks, exhibited potent antitumor activities, highlighting their potential as leads for cancer therapy development (Wu et al., 2017).
Antimicrobial and Antifungal Evaluation
Another aspect of research has been the evaluation of similar compounds for their antimicrobial and antifungal properties. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and assessed their antibacterial and antifungal activities. Their study provided insights into the potential of these compounds to serve as templates for developing new antimicrobial agents, further extending the application of such chemical structures in therapeutic areas (Kulkarni et al., 2016).
Anticholinesterase and Anti-Malarial Properties
Compounds structurally related to the specified chemical have also been investigated for their anticholinesterase and anti-malarial activities. For example, Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, exploring their potential anticholinesterase properties. These studies are crucial in identifying new therapeutic agents for diseases such as Alzheimer's (Mohsen et al., 2014). Additionally, research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)-piperazine derivatives has demonstrated anti-malarial activity, underscoring the versatility of this chemical framework in contributing to the discovery of new anti-malarial agents.
Propriétés
IUPAC Name |
2-[4-(2-amino-2-sulfanylideneethyl)piperazin-1-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4OS/c1-12(2,3)14-11(17)9-16-6-4-15(5-7-16)8-10(13)18/h4-9H2,1-3H3,(H2,13,18)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFXGISLMAMSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)




![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)



![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

